![molecular formula C19H9Cl2F3N2S B2482520 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-80-7](/img/structure/B2482520.png)

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

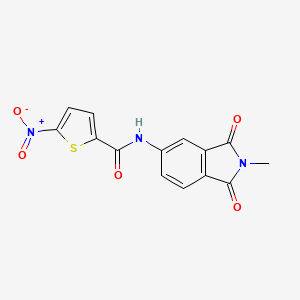

The compound of interest belongs to a class of chemicals that include nicotinonitrile derivatives, known for their diverse chemical reactions and properties. These compounds are explored for various applications, including their potential in medicinal chemistry due to their unique structural features and reactivity patterns.

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions, utilizing aryl aldehydes, arylthiol, and malononitrile in the presence of sodium hydroxide in alcohol mediums. For instance, a product selective synthesis method has been reported to yield highly substituted pyridine derivatives, showcasing the versatility and efficiency of such synthetic approaches (Manikannan et al., 2010).

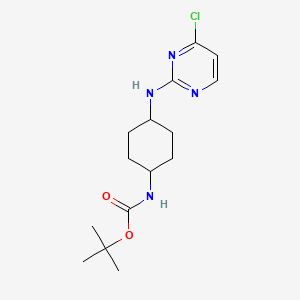

Molecular Structure Analysis

Molecular structure optimization and analysis are crucial for understanding the properties and reactivity of compounds. Advanced techniques like X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are employed to characterize the compounds. These methods provide detailed insights into the geometric parameters, intramolecular interactions, and overall molecular architecture, which are essential for predicting the chemical behavior of these substances (Mabkhot et al., 2016).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including cycloadditions and substitutions, influenced by their functional groups. For example, nitrile sulfides generated by the thermal decarboxylation of oxathiazol-2-ones can undergo 1,3-dipolar cycloaddition to yield oxathiazoles, demonstrating the reactive versatility of these compounds (Damas et al., 1981).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity : Compounds similar to 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile have been synthesized and tested for their antimicrobial activity against various bacteria and fungi (Guna, Bhadani, Purohit & Purohit, 2015).

Antitumor and Antimicrobial Activities : Related compounds have been shown to exhibit antitumor and antibacterial activity, suggesting potential applications in medical research (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa & El Ashry, 2011).

Anti-tubercular Evaluation : A study involving a similar compound found it to have significant inhibitory effects on Mycobacterium tuberculosis, indicating its potential use in tuberculosis treatment (Manikannan, Muthusubramanian, Yogeeswari & Sriram, 2010).

Computational and Structural Analysis

Computational Study on Structural and Electronic Properties : A computational study was conducted to understand the geometric and electronic structures of a similar compound, which is essential for potential applications in material science (Toh, Meepripruk & Rasmidi, 2019).

Crystal Structure Analysis : Research on crystal structure and Hirshfeld surface analysis of related compounds can provide insights into their molecular interactions and stability, important for pharmaceutical and material applications (Caracelli et al., 2018).

properties

IUPAC Name |

6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBVDABYPYIOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)